molecular formula C12H14BrNO3 B13868761 3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one

3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one

Cat. No.: B13868761
M. Wt: 300.15 g/mol
InChI Key: PDKGQGIRHHDWBA-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromoacetyl group, an ethyl group, and a propionyl group attached to a pyridinone ring

Preparation Methods

The synthesis of 3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine to form an intermediate compound. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromoacetyl group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

3-(2-Bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield alcohols or amines.

    Condensation Reactions: The compound can react with aldehydes or ketones in the presence of a base to form larger heterocyclic systems.

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2-Bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modulation of protein function. The bromoacetyl group is particularly reactive and can form covalent adducts with thiol or amine groups on proteins, thereby altering their activity. The specific molecular targets and pathways involved depend on the context of its use in biological systems .

Comparison with Similar Compounds

Similar compounds to 3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one include other bromoacetyl-substituted heterocycles such as 3-(2-bromoacetyl)-2H-chromen-2-one and 3-(2-bromoacetyl)-5-methyl-1H-pyridin-2-one. These compounds share the bromoacetyl functional group but differ in their core structures and substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one

InChI

InChI=1S/C12H14BrNO3/c1-3-9-7(10(15)4-2)5-8(11(16)6-13)12(17)14-9/h5H,3-4,6H2,1-2H3,(H,14,17)

InChI Key

PDKGQGIRHHDWBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=O)N1)C(=O)CBr)C(=O)CC

Origin of Product

United States

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